N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine
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Overview
Description
N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine is a complex organic compound that features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dichlorotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride, which is then reacted with a phenylamine derivative to form the benzenesulfonylphenyl intermediate. This intermediate is subsequently reacted with 4,6-dichloro-1,3,5-triazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the triazine ring.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation of the benzenesulfonyl group can produce sulfone derivatives .
Scientific Research Applications
N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.
Dichlorotriazine Derivatives: Compounds with the dichlorotriazine moiety exhibit similar reactivity and are used in various chemical applications.
Uniqueness
N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine is unique due to the combination of the benzenesulfonyl and dichlorotriazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields and enhances its potential as a multifunctional compound .
Properties
CAS No. |
57142-56-0 |
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Molecular Formula |
C15H10Cl2N4O2S |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)24(22,23)11-4-2-1-3-5-11/h1-9H,(H,18,19,20,21) |
InChI Key |
NTIOAHVFNQNJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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